

Synthesis of 5-Ethylpyridazin-3(2H)-one: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 5-Ethylpyridazin-3(2H)-one

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Introduction

Pyridazin-3(2H)-one and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The inherent chemical functionalities of the pyridazinone ring system allow for a diverse range of biological activities. The title compound, **5-Ethylpyridazin-3(2H)-one**, and its tautomeric form, 6-methyl-4,5-dihydropyridazin-3(2H)-one, serve as crucial building blocks in the synthesis of more complex molecules. The strategic placement of the ethyl group (or methyl group in the tautomer) provides a lipophilic character that can influence the compound's interaction with biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of **5-Ethylpyridazin-3(2H)-one**, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug development.

The synthesis of pyridazinones from γ -keto acids or their corresponding esters via cyclocondensation with hydrazine is a well-established and robust method.^[1] This approach is favored for its high efficiency and the ready availability of the starting materials. In this protocol, we will utilize the reaction of ethyl levulinate (ethyl 4-oxopentanoate) with hydrazine hydrate, a classic and reliable method for constructing the pyridazinone core.^[2]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction between the hydrazine and the keto-ester, followed by an intramolecular cyclization to form the stable six-membered

dihydropyridazinone ring. The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism.

The proposed mechanism involves the initial reaction of one of the nitrogen atoms of hydrazine with the ketone carbonyl group of ethyl levulinate to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl group. This is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically more stable 6-methyl-4,5-dihydropyridazin-3(2H)-one, which is in equilibrium with **5-Ethylpyridazin-3(2H)-one**.

Materials and Equipment

Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier Notes
Ethyl Levulinate (98%)	539-88-8	C ₇ H ₁₂ O ₃	144.17	Clear, colorless liquid.
Hydrazine Hydrate (80%)	7803-57-8	H ₆ N ₂ O	50.06	Highly corrosive and toxic. Handle with extreme care.
Ethanol (Absolute)	64-17-5	C ₂ H ₅ OH	46.07	Reagent grade.
Cold Water (distilled)	7732-18-5	H ₂ O	18.02	For precipitation and washing.
Anhydrous Sodium Sulfate	7757-82-6	Na ₂ SO ₄	142.04	For drying.

Equipment

- Round-bottom flask (100 mL)
- Reflux condenser

- Heating mantle with a magnetic stirrer
- Magnetic stir bar
- Dropping funnel
- Ice-water bath
- Büchner funnel and flask
- Vacuum filtration apparatus
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage and may be fatal if inhaled.^{[2][3][4]} All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Ethyl levulinate may cause eye, skin, and respiratory tract irritation.^{[5][6][7]} Handle in a well-ventilated area and avoid contact with skin and eyes.

Experimental Protocol

The synthesis of **5-Ethylpyridazin-3(2H)-one** (existing as 6-methyl-4,5-dihydropyridazin-3(2H)-one) is a straightforward procedure involving the cyclocondensation of ethyl levulinate with hydrazine hydrate. The following protocol is adapted from established procedures for similar pyridazinone syntheses.^[6]

Step-by-Step Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl levulinate (7.21 g, 0.05 mol) in absolute ethanol (40 mL).
- **Addition of Hydrazine Hydrate:** While stirring the solution at room temperature, slowly add hydrazine hydrate (80% solution, 3.13 mL, 0.05 mol) dropwise using a dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed.
- **Reflux:** Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30-60 minutes to facilitate the precipitation of the product.
- **Isolation of the Product:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
- **Drying:** Dry the product in a vacuum oven at 50-60 °C until a constant weight is obtained. The expected product is a white to off-white crystalline solid.

Purification and Characterization

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a product of higher purity.

Expected Yield and Physical Properties

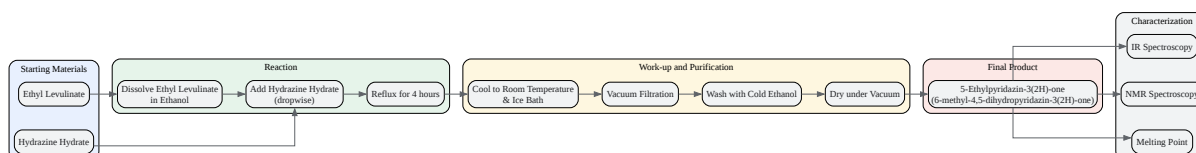
- **Theoretical Yield:** 5.61 g
- **Appearance:** White to off-white crystalline solid
- **Melting Point:** 79-83 °C[3][8]

Characterization Data

The structure of the synthesized 6-methyl-4,5-dihydropyridazin-3(2H)-one can be confirmed by spectroscopic methods.

- ^1H NMR (DMSO- d_6 , 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, $J=9.6$ Hz, 1H), 6.80 (d, $J=9.6$ Hz, 1H), 2.20 (s, 3H, CH_3).^[7]
- ^{13}C NMR: Expected signals for the carbonyl carbon, the olefinic carbons of the pyridazinone ring, the aliphatic carbons, and the methyl carbon.
- IR (KBr): Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=C stretch.

Workflow Diagram



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Figure 1. Workflow for the synthesis of **5-Ethylpyridazin-3(2H)-one**.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **5-Ethylpyridazin-3(2H)-one** from readily available starting materials. The procedure is straightforward and can be performed in a standard organic chemistry laboratory. The provided safety information, step-by-step instructions, and characterization data will enable researchers to successfully synthesize and verify this valuable heterocyclic building block for further applications in medicinal chemistry and drug discovery.

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